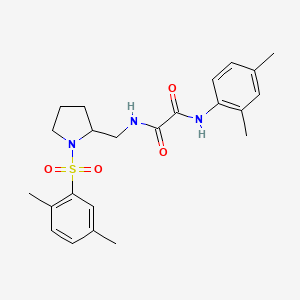

![molecular formula C18H12F3N5S B2607936 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-18-0](/img/structure/B2607936.png)

3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound. It contains a pyridine ring and a triazole ring, both of which are nitrogen-containing heterocycles . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring and a triazole ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another possible reaction could be the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the presence of a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Anti-Cancer Properties

The synthesis of this compound involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The resultant derivatives were effectively screened for their anti-cancer properties. Notably, compound RB7 demonstrated remarkable anticancer activity against HT-29 colon cancer cells, with an IC50 range estimated at 6.587 to 11.10 µM. Further investigations revealed that RB7 induced the mitochondrial apoptotic pathway, making it a promising candidate for cancer therapy.

Drug Design and Rational Drug Development

Pyrazines, including derivatives like the one , play a crucial role in rational drug design. Their unique properties make them valuable ligands for drug development . Researchers explore pyrazine-containing compounds for various therapeutic applications due to their diverse pharmacological activities.

Antioxidant Potential

Pyrazines are known for their antioxidant properties. The novel unit found in this compound contributes to its potential as an antioxidant . Antioxidants help neutralize free radicals, protecting cells from oxidative damage.

Anti-Inflammatory Activity

The pyrazine ring structure has been associated with anti-inflammatory effects . Compounds containing this ring may have applications in managing inflammatory conditions.

Antifungal and Antimicrobial Properties

While specific studies on this compound are limited, pyrazine derivatives, in general, exhibit antifungal and antimicrobial activities . Researchers explore their potential in combating fungal infections and bacterial pathogens.

Other Therapeutic Applications

Pyrazines have been investigated in various therapeutic contexts, including antidepressants, antipsychotics, antihistamines, and antidiabetic agents . Although direct evidence for this specific compound is scarce, its structural features suggest potential in these areas.

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. Given the increasing demand for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of this compound will be discovered in the future .

Mécanisme D'action

Target of Action

The primary targets of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 by 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of this inhibition can lead to a decrease in tumor growth and metastasis .

Pharmacokinetics

The compound’s ability to inhibit c-met and vegfr-2 suggests that it has sufficient bioavailability to reach its targets in the body .

Result of Action

The result of the action of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a decrease in cell proliferation and survival, as well as a reduction in angiogenesis . This can lead to a decrease in tumor growth and metastasis .

Action Environment

The action of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability, efficacy, and action . .

Propriétés

IUPAC Name |

3-pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-1-3-12(9-14)11-27-16-7-6-15-23-24-17(26(15)25-16)13-4-2-8-22-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLHQJGTXFNNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)

![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)

![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)

![1-(4-Bromophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)